molecular formula C21H26N2O2 B5802732 N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No. B5802732
M. Wt: 338.4 g/mol
InChI Key: WIUZVHSQCTVLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as CR845, is a non-opioid analgesic drug candidate that is currently being investigated for the management of acute and chronic pain. This compound is a kappa opioid receptor agonist that selectively activates the kappa opioid receptor without activating the mu or delta opioid receptors, which are associated with the unwanted side effects of traditional opioid analgesics.

Mechanism of Action

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide exerts its analgesic effects by selectively activating the kappa opioid receptor, which is widely distributed in the central and peripheral nervous systems. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways, including the release of pro-inflammatory cytokines and the activation of nociceptive neurons.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have other biochemical and physiological effects. For example, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has also been shown to have anti-pruritic effects by reducing the activity of itch-sensing neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide as a research tool is its selective activation of the kappa opioid receptor, which allows for the investigation of the specific role of this receptor in pain processing and other physiological processes. However, one limitation of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.

Future Directions

There are several potential future directions for the investigation of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide in combination with other analgesic drugs to enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the potential role of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide in the treatment of other conditions, such as pruritus, depression, and anxiety. Finally, the development of new formulations of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide with improved pharmacokinetic properties may further enhance its usefulness as a research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with N-cycloheptylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical and clinical trials for the management of pain. In preclinical studies, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have potent analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and visceral pain. In clinical trials, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to be effective in reducing pain intensity in patients with acute postoperative pain and chronic pain conditions, such as osteoarthritis and chronic low back pain.

properties

IUPAC Name

N-cycloheptyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-20(22-16-7-3-1-2-4-8-16)14-23-13-18(21(25)15-11-12-15)17-9-5-6-10-19(17)23/h5-6,9-10,13,15-16H,1-4,7-8,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZVHSQCTVLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

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